molecular formula C19H12F3N5O3 B3018136 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 895094-47-0

3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B3018136
CAS No.: 895094-47-0
M. Wt: 415.332
InChI Key: GDLMVGNEOCBLBS-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzo[d][1,3]dioxole moiety, a triazole ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the triazole ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.

    Construction of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Induce oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d][1,3]dioxol-5-yl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl and methyl groups.

    5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the benzo[d][1,3]dioxole moiety.

Uniqueness

The uniqueness of 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O3/c1-10-16(24-26-27(10)13-4-2-3-12(8-13)19(20,21)22)18-23-17(25-30-18)11-5-6-14-15(7-11)29-9-28-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMVGNEOCBLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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